molecular formula C13H16N2 B6597834 1-Cyclohexylbenzimidazole CAS No. 91820-88-1

1-Cyclohexylbenzimidazole

Cat. No.: B6597834
CAS No.: 91820-88-1
M. Wt: 200.28 g/mol
InChI Key: ZRJYBKOKFGHSJQ-UHFFFAOYSA-N
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Description

1-Cyclohexylbenzimidazole is a benzimidazole derivative characterized by a cyclohexyl substituent at the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which can influence its physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name

1-cyclohexylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYBKOKFGHSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91820-88-1
Record name 1-cyclohexyl-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Chemical Reactions Involving Benzimidazoles

Benzimidazoles can undergo various chemical reactions, including:

  • Alkylation and Acylation : These reactions are common for modifying the benzimidazole ring to introduce different functional groups.

  • Nucleophilic Substitution : This can occur at the nitrogen atom or other positions on the ring, depending on the substituents present.

  • Ring Opening and Closure : Under certain conditions, benzimidazoles can undergo ring opening followed by reclosure to form new heterocyclic compounds.

3.1. Alkylation and Acylation Reactions

Reaction TypeConditionsProduct
AlkylationAlkyl halides, baseN-Alkylbenzimidazoles
AcylationAcyl chlorides, baseN-Acylbenzimidazoles

These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack by the benzimidazole nitrogen.

3.2. Nucleophilic Substitution

Nucleophilic substitution can occur at the nitrogen atom or at other positions on the benzimidazole ring, depending on the substituents present. For example, halogenated benzimidazoles can undergo nucleophilic aromatic substitution.

Reaction TypeConditionsProduct
Nucleophilic SubstitutionNucleophile, solventSubstituted benzimidazoles

3.3. Ring Opening and Closure

Benzimidazoles can undergo ring opening under acidic conditions, followed by reclosure to form new heterocyclic compounds. This is often seen in reactions involving the benzimidazole ring as a precursor to other nitrogen-containing heterocycles.

Reaction TypeConditionsProduct
Ring Opening/ClosureAcidic conditions, followed by baseNew heterocycles

Biological Activities of Benzimidazoles

Benzimidazoles are known for their broad spectrum of biological activities, including:

  • Antimicrobial Properties : Many benzimidazole derivatives exhibit antibacterial and antifungal activities.

  • Antiviral Properties : Some benzimidazoles have shown potential as antiviral agents, particularly against viruses like HCV.

  • Anti-inflammatory Properties : Certain benzimidazole derivatives have demonstrated anti-inflammatory effects.

4.1. Antimicrobial Activities

Benzimidazoles have been extensively studied for their antimicrobial properties. The structural modifications of the benzimidazole ring can significantly influence its antimicrobial efficacy.

CompoundActivityReference
Benzimidazole derivativesAntibacterial, antifungal

4.2. Antiviral Activities

Some benzimidazole derivatives have shown promising antiviral activities, particularly against hepatitis C virus (HCV).

CompoundActivityReference
Benzimidazole analoguesHCV inhibition

4.3. Anti-inflammatory Activities

Benzimidazoles have also been explored for their anti-inflammatory properties, with some derivatives showing significant activity.

CompoundActivityReference
Alkoxyphthalimide benzimidazolesAnti-inflammatory

Scientific Research Applications

Anticancer Activity

1-Cyclohexylbenzimidazole derivatives have shown significant anticancer potential across various cancer cell lines. Research indicates that modifications to the benzimidazole core can enhance its efficacy against specific types of cancer.

  • Case Study: MCF-7 Breast Cancer Cells
    A series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their activity against MCF-7 breast cancer cells. The study found that certain substitutions at the R1 and R2 positions of the benzimidazole ring significantly increased anticancer activity. For instance, a potent methylsulfonyl-substituted benzimidazole exhibited IC50 values indicating robust cytotoxic effects against MCF-7 cells .
  • Table 1: Anticancer Activity of Selected this compound Derivatives
CompoundCell LineIC50 (μM)Mechanism of Action
1MCF-725.72Induction of apoptosis
2HeLa22.50Inhibition of Bcl-2
3U87 Glioblastoma45.20Cytotoxicity via apoptosis

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have been extensively studied, revealing their potential as multi-targeting inhibitors in inflammatory pathways.

  • Case Study: COX Inhibition
    A recent study synthesized several benzimidazole derivatives and assessed their activity against cyclooxygenase (COX) enzymes. Notably, compounds demonstrated IC50 values lower than standard anti-inflammatory drugs like ibuprofen, indicating strong anti-inflammatory potential .
  • Table 2: Anti-inflammatory Activity of Selected Compounds
CompoundTarget EnzymeIC50 (μM)Comparison to Standard Drug
ACOX-23.11Superior to ibuprofen
BAldose Reductase5.00Comparable to diclofenac
CPhospholipase A24.20Effective against inflammatory markers

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, showing efficacy against various pathogens.

  • Case Study: Antimicrobial Efficacy
    The antimicrobial activity of benzimidazole derivatives was evaluated against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Compounds exhibited minimum inhibitory concentrations (MICs) that suggest significant antimicrobial action .
  • Table 3: Antimicrobial Activity of Selected Derivatives
CompoundPathogenMIC (mM)
DE. coli0.01
EP. aeruginosa0.03
FS. aureus0.015

Mechanism of Action

The mechanism of action of 1-Cyclohexylbenzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects: Cyclohexyl vs. Other Alkyl/Aryl Groups

The substituent at the N1 position significantly impacts molecular properties. Below is a comparative analysis:

Compound Name Substituent Key Properties Reference
1-Cyclohexylbenzimidazole Cyclohexyl (N1) High lipophilicity; moderate steric hindrance; potential for improved membrane permeability
1-(Cyclohexylmethyl)benzimidazole Cyclohexylmethyl (N1) Increased molecular volume; higher lipophilicity compared to cyclohexyl alone
1-tert-Butylbenzimidazole tert-Butyl (N1) Extreme steric bulk; reduced solubility in polar solvents; potential for enhanced receptor binding selectivity
1-Octylbenzimidazole Octyl chain (N1) Flexible alkyl chain; influences crystal symmetry and packing efficiency

Key Findings :

  • The cyclohexyl group balances lipophilicity and steric effects, making it favorable for drug design where moderate hydrophobicity is desired .
  • Cyclohexylmethyl derivatives exhibit higher lipophilicity but may face challenges in crystallinity due to chain flexibility, as seen in analogous imidazole compounds .
  • tert-Butyl groups introduce pronounced steric hindrance, which can hinder interactions in enzyme-binding pockets but improve selectivity .

Functional Group Modifications at Other Positions

Substituents beyond the N1 position further diversify properties:

Compound Name Substituent(s) Biological/Physical Impact Reference
1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid 2-(3-Furyl), 5-carboxylic acid Enhanced solubility in polar solvents; potential for hydrogen bonding via COOH group
1-Cyclohexyl-1H-benzimidazol-5-ylamine dihydrochloride 5-NH₂ (dihydrochloride salt) Improved aqueous solubility; amine group enables salt formation and ionic interactions
5-Substituted-2-(chloromethyl)-1H-benzimidazole 2-(chloromethyl) Reactive site for further derivatization; antibacterial activity reported

Key Findings :

  • Carboxylic acid or amine groups at the 5-position enhance solubility and enable hydrogen bonding, critical for pharmacokinetics .
  • Chloromethyl derivatives serve as intermediates for synthesizing bioactive molecules, such as antimicrobial agents .

Key Findings :

  • Hydroxy-phenyl derivatives show antibacterial activity due to phenolic groups, which disrupt microbial membranes .
  • Bis-benzimidazoles target DNA, suggesting a different mechanism compared to mono-substituted analogs like this compound .

Biological Activity

1-Cyclohexylbenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have gained attention due to their antiviral , antimicrobial , anti-inflammatory , and anticancer properties. The benzimidazole scaffold is particularly noted for its ability to inhibit various biological targets, making it a valuable framework for drug development.

This compound functions primarily as an inhibitor of viral RNA replication, specifically targeting the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV). Research indicates that compounds with a benzimidazole structure can act as allosteric inhibitors, blocking the polymerase's activity prior to the elongation step. This inhibition is crucial for preventing viral replication and has been demonstrated through kinetic studies and binding experiments .

Antiviral Activity

The antiviral efficacy of this compound has been evaluated in vitro against HCV. Studies show that this compound effectively inhibits HCV RdRp activity in a dose-dependent manner, with IC50 values indicating significant potency against the virus .

Antimicrobial Properties

Benzimidazoles, including this compound, exhibit antimicrobial activities against various pathogens. The structural modifications in these compounds enhance their effectiveness against bacteria and fungi. For instance, certain derivatives have shown promising results in inhibiting gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives possess anti-inflammatory properties. In animal models, compounds related to this compound have demonstrated reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have reported the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. Specific derivatives have shown effectiveness against various cancer types, indicating that this compound may also possess similar anticancer properties .

Case Study: Hepatitis C Treatment

A notable case study involved the evaluation of a series of benzimidazole-based compounds for their efficacy against HCV. In vitro assays demonstrated that this compound significantly inhibited viral replication in cell cultures. The study highlighted its potential as a candidate for further clinical development in antiviral therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other benzimidazole derivatives:

Activity This compound Other Benzimidazoles
AntiviralHigh potency against HCVVariable
AntimicrobialEffective against select pathogensBroad-spectrum activity
Anti-inflammatoryModerate efficacyHigh efficacy in some derivatives
AnticancerPromising cytotoxicityEstablished activity in various lines

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